Hydrolysis-Acylation-Cyclization: This three-step procedure starts with the hydrolysis of an appropriate precursor, followed by acylation and subsequent cyclization to form the target compound []. This method boasts a total yield of 80.9% and is considered efficient for large-scale production.
Esterification-Condensation: This approach utilizes 1-aminocyclopentanecarboxylic acid as a starting material []. Esterification of the acid followed by condensation with ethyl pentanimidate generates 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one.
X-ray crystallography: This technique has provided detailed insights into the bond lengths, bond angles, and spatial arrangement of atoms within the molecule [, ]. It has revealed that the cyclopentane ring adopts an envelope conformation, while the pyrazolone ring exists in a planar or near-planar conformation.
NMR spectroscopy: This method has been used to confirm the structure and study the dynamic behavior of the molecule in solution []. 1H NMR and 13C NMR data provide valuable information regarding the chemical environment of individual protons and carbons within the molecule.
Alkylation: The nitrogen atoms in the pyrazolone ring can undergo alkylation reactions, introducing alkyl groups to modify the compound's properties and reactivity [].
Condensation Reactions: The carbonyl group of the pyrazolone ring can participate in condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon or carbon-nitrogen bonds [, ]. This allows for the synthesis of more complex heterocyclic systems incorporating the spiro[4.4]nonane core.
The primary application of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one in scientific research is its use as a key intermediate in synthesizing various pharmaceutical compounds [, , ]. Its derivatives, particularly those with modifications at the 2-position of the pyrazolone ring, exhibit diverse pharmacological activities, including:
Angiotensin II Receptor Antagonists: Compounds derived from 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one have shown promise as Angiotensin II receptor antagonists. These antagonists block the action of Angiotensin II, a hormone that constricts blood vessels, ultimately leading to lower blood pressure [, ].
Other Biological Activities: Modifications to the 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one structure have been investigated for their potential as antitumor agents, antimicrobial agents, and anti-inflammatory agents [, , ].
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: